molecular formula C14H18Cl2N2S B12858631 2-(Piperidin-4-ylthio)quinoline dihydrochloride CAS No. 882863-72-1

2-(Piperidin-4-ylthio)quinoline dihydrochloride

Cat. No.: B12858631
CAS No.: 882863-72-1
M. Wt: 317.3 g/mol
InChI Key: OTAHSFBJZDMOQF-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylthio)quinoline dihydrochloride is a chemical compound that features a quinoline ring substituted with a piperidin-4-ylthio group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the quinoline and piperidine moieties suggests it may exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylthio)quinoline dihydrochloride typically involves the following steps:

    Formation of the Quinoline Core: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Piperidin-4-ylthio Group: The piperidin-4-ylthio group can be introduced via nucleophilic substitution reactions. For instance, 4-piperidinethiol can react with a suitable quinoline derivative under basic conditions to form the desired product.

    Formation of the Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of high-purity starting materials to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylthio)quinoline dihydrochloride can undergo several types of chemical reactions:

    Oxidation: The sulfur atom in the piperidin-4-ylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Piperidin-4-ylthio)quinoline dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s potential biological activity makes it a candidate for studies in cell biology and pharmacology.

    Medicine: It may be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and certain cancers.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylthio)quinoline dihydrochloride is not fully understood, but it likely involves interactions with various molecular targets:

    Molecular Targets: Potential targets include enzymes, receptors, and DNA, where the quinoline moiety can intercalate or bind.

    Pathways Involved: The compound may affect signaling pathways related to cell growth and apoptosis, making it a candidate for anti-cancer research.

Comparison with Similar Compounds

Similar Compounds

  • **2-(Piperidin-4-ylthio)pyridine
  • **2-(Piperidin-4-ylthio)benzene
  • **2-(Piperidin-4-ylthio)isoquinoline

Uniqueness

2-(Piperidin-4-ylthio)quinoline dihydrochloride is unique due to the combination of the quinoline and piperidine moieties, which may confer distinct biological activities compared to other similar compounds. The presence of the sulfur atom in the piperidin-4-ylthio group also adds to its chemical reactivity and potential for further functionalization.

Properties

CAS No.

882863-72-1

Molecular Formula

C14H18Cl2N2S

Molecular Weight

317.3 g/mol

IUPAC Name

2-piperidin-4-ylsulfanylquinoline;dihydrochloride

InChI

InChI=1S/C14H16N2S.2ClH/c1-2-4-13-11(3-1)5-6-14(16-13)17-12-7-9-15-10-8-12;;/h1-6,12,15H,7-10H2;2*1H

InChI Key

OTAHSFBJZDMOQF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1SC2=NC3=CC=CC=C3C=C2.Cl.Cl

Origin of Product

United States

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